molecular formula C14H22Cl2N2 B1442644 1-(2,3-dihydro-1H-inden-2-yl)piperidin-4-amine dihydrochloride CAS No. 1332529-41-5

1-(2,3-dihydro-1H-inden-2-yl)piperidin-4-amine dihydrochloride

Cat. No. B1442644
M. Wt: 289.2 g/mol
InChI Key: OALYLWFYVCGNHT-UHFFFAOYSA-N
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Description

The compound “1-(2,3-dihydro-1H-inden-2-yl)piperidin-4-amine dihydrochloride” is a chemical compound with the IUPAC name N-{[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]methyl}-2-methoxyethanamine dihydrochloride . The InChI code for this compound is 1S/C18H28N2O.2ClH/c1-21-10-8-19-13-15-5-4-9-20(14-15)18-11-16-6-2-3-7-17(16)12-18;;/h2-3,6-7,15,18-19H,4-5,8-14H2,1H3;2*1H .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code 1S/C18H28N2O.2ClH/c1-21-10-8-19-13-15-5-4-9-20(14-15)18-11-16-6-2-3-7-17(16)12-18;;/h2-3,6-7,15,18-19H,4-5,8-14H2,1H3;2*1H . This indicates that the compound contains 18 carbon atoms, 28 hydrogen atoms, 2 nitrogen atoms, 1 oxygen atom, and 2 chlorine atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 361.35 . It is also known to be an irritant .

Scientific Research Applications

1. Antibacterial and Antifungal Studies

  • Application Summary: The compound 2,3-dihydro-1H-inden-1-one has been synthesized and studied for its antibacterial and antifungal properties .
  • Methods of Application: A total of 15 derivatives from 2,3-dihydro-1H-inden-1-one were synthesized by grinding, stirring, and ultrasound irradiation methods .
  • Results: The synthesized compounds were tested against two Gram-positive and two Gram-negative bacteria, and also two fungal agents. Most of the compounds were found to exert potent antibacterial action with broad-spectrum antibacterial activity .

2. Therapeutic Potential of Imidazole Containing Compounds

  • Application Summary: Imidazole, a five-membered heterocyclic moiety, is known for its broad range of chemical and biological properties .
  • Methods of Application: The derivatives of 1,3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
  • Results: There are different examples of commercially available drugs in the market which contains 1,3-diazole ring .

3. Indane Derivatives

  • Application Summary: Indane or indan is an organic compound with the formula . It is a petrochemical, a bicyclic compound. It occurs at the level of about 0.1% in coal tar. It is usually produced by hydrogenation of indene .
  • Methods of Application: Derivatives include compounds such as 1-methylindane and 2-methylindane (where one methyl group is attached to the five carbon ring), 4-methylindane and 5-methylindane (where one methyl group is attached to the benzene ring), and various dimethylindanes .
  • Results: Other derivatives can be obtained indirectly, e.g. the reaction of diethyl phthalate with ethyl acetate, using metallic sodium and ethanol as a catalyst .

4. Biological Potential of Indole Derivatives

  • Application Summary: Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
  • Methods of Application: Researchers took interest to synthesize various scaffolds of indole for screening different pharmacological activities .
  • Results: Various natural compounds contain indole as parent nucleus for example tryptophan. Indole-3-acetic acid is a plant hormone produced by the degradation of tryptophan in higher plants .

5. Therapeutic Potential of Imidazole Containing Compounds

  • Application Summary: The derivatives of 1,3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
  • Methods of Application: There are different examples of commercially available drugs in the market which contains 1,3-diazole ring .
  • Results: Due to the broad-spectrum biological activities of 1,3-diazole, researchers took interest to synthesize various scaffolds of 1,3-diazole for screening different pharmacological activities .

6. Impurity of Donepezil

  • Application Summary: 5,6-Dimethoxy-2-[(4-piperidyl)methyl]indan-1-one is an impurity of Donepezil , an inhibitor of acetylcholinesterase .
  • Methods of Application: This compound is used in the synthesis of Donepezil .
  • Results: The presence of this impurity can affect the efficacy and safety of Donepezil .

7. Synthetic Applications of 2-diazo-1,3-indanedione

  • Application Summary: 2-diazo-1,3-indanedione has been used in the synthesis of various organic compounds .
  • Methods of Application: The compound is used as a starting material in various synthetic routes .
  • Results: The resulting products have potential applications in different fields .

8. Biological Potential of Indole Derivatives

  • Application Summary: Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
  • Methods of Application: Researchers took interest to synthesize various scaffolds of indole for screening different pharmacological activities .
  • Results: Various natural compounds contain indole as parent nucleus for example tryptophan. Indole-3-acetic acid is a plant hormone produced by the degradation of tryptophan in higher plants .

Safety And Hazards

This compound is known to be an irritant . More detailed safety and hazard information would typically be available in the compound’s Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

1-(2,3-dihydro-1H-inden-2-yl)piperidin-4-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2.2ClH/c15-13-5-7-16(8-6-13)14-9-11-3-1-2-4-12(11)10-14;;/h1-4,13-14H,5-10,15H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OALYLWFYVCGNHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)C2CC3=CC=CC=C3C2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,3-dihydro-1H-inden-2-yl)piperidin-4-amine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(2,3-dihydro-1H-inden-2-yl)piperidin-4-amine dihydrochloride

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